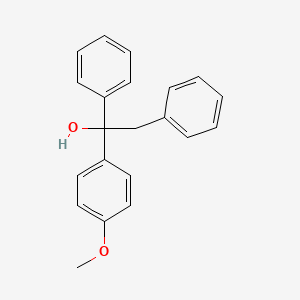

![molecular formula C20H15N3OS B2808119 (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole CAS No. 303116-23-6](/img/structure/B2808119.png)

(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of hydrazones, which are part of the structure of this compound, can be achieved by combining suitable aldehydes with four hydrazides . The methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray crystallography . This technique has been used to determine the three-dimensional molecular structure of small molecule compounds at atomic resolution .Chemical Reactions Analysis

While specific chemical reactions involving “(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole” are not available, researchers have created a reliable means of predicting the performance of a new and promising type of catalyst . This could potentially be relevant for future studies involving this compound.Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities

- Antiproliferative Activity in Carcinoma Cell Lines : Arylidene-hydrazinyl-thiazole derivatives, a group that includes compounds similar to (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole, have been studied for their antiproliferative activities. Notably, some of these derivatives exhibited significant antiproliferative activity on carcinoma cell lines such as MDA-MB231 and HeLa, highlighting their potential in cancer research (Grozav et al., 2014).

Applications in Drug Delivery and Antimicrobial Activity

- Synthesis of Carrier Polymers for Drug Delivery : The compound 2-hydrazinylbenzo[d]thiazole, closely related to (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole, has been utilized in synthesizing new carrier polymers. These polymers have shown promise for delivering various drugs and also exhibited antibacterial activities (Attiya et al., 2022).

Antimicrobial Properties

- Antibacterial and Antifungal Properties : Thiazole derivatives, including those structurally similar to (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole, have demonstrated notable antibacterial and antifungal properties. These compounds have been effective against various bacteria and fungi, indicating their potential as antimicrobial agents (Maddila et al., 2016).

Applications in Sensing and Detection

- Fluorescent Sensors for Metal Ions : Some benzothiazole derivatives have been designed as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. These applications demonstrate the potential of such compounds in analytical chemistry and environmental monitoring (Suman et al., 2019).

Other Potential Applications

Synthesis of Novel Heterocyclic Systems : The synthesis of novel thiazole derivatives has expanded the range of potential applications for such compounds. These new derivatives have been investigated for their potential antimicrobial and anticancer properties, indicating their versatility in pharmaceutical research (Al-Mutabagani et al., 2021).

Catalytic Activity in Oxidation Reactions : Dioxidovanadium(V) complexes with thiazole-hydrazone ligands have shown catalytic activity in the oxidation of olefins. This highlights the potential application of thiazole derivatives in catalysis and industrial chemistry (Ghorbanloo et al., 2017).

Optoelectronic Applications : Thiazole derivatives have been investigated for their nonlinear optical (NLO) properties. These findings suggest potential uses in optoelectronics, an area of growing importance in technology and materials science (Haroon et al., 2020).

Eigenschaften

IUPAC Name |

N-[(E)-(3-phenoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c1-2-8-16(9-3-1)24-17-10-6-7-15(13-17)14-21-23-20-22-18-11-4-5-12-19(18)25-20/h1-14H,(H,22,23)/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEFCPUYMNTBLP-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808038.png)

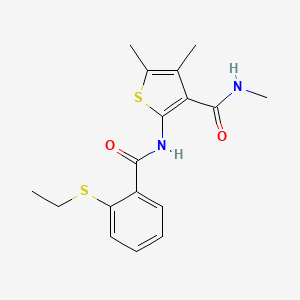

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808044.png)

![3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2808047.png)

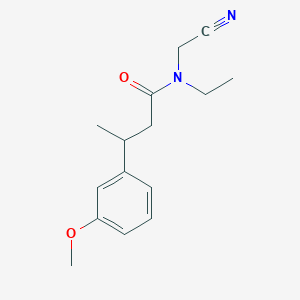

![N-(4-cyanophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2808050.png)

![3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2808051.png)

![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2808052.png)

![Methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B2808054.png)

![2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2808055.png)

![1-(2,5-dimethylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808056.png)

![2,5-dimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2808057.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2808058.png)